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Compound of Interest

Compound Name: Tungsten-titanium

Cat. No.: B1601823

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) to address common challenges encountered during the dry etching of
tungsten-titanium (W-Ti) films. The information is tailored for researchers, scientists, and drug
development professionals utilizing microfabrication techniques.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues
you may encounter during your experiments.

Issue 1: Low Etch Rate

Q: My W-Ti etch rate is significantly lower than expected. What are the potential causes and
how can | troubleshoot this?

A: Alow etch rate in W-Ti films can be attributed to several factors, often related to plasma
chemistry and equipment parameters.

« Insufficient Reactive Species: The concentration of reactive etchant species (e.g., fluorine or
chlorine radicals) in the plasma may be too low.

o Solution: Increase the flow rate of the primary etchant gas (e.g., SFe, CF4, or Cl2). Adding
a small percentage of Oz to fluorine-based plasmas can sometimes increase the
concentration of fluorine radicals, thereby increasing the etch rate.[1]
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e Low RF Power: The power supplied to generate and sustain the plasma may be inadequate.

o Solution: Gradually increase the RF power. Higher power generally leads to a higher
density of reactive species and increased ion bombardment energy, which enhances the
etch rate.[2]

» Improper Chamber Pressure: The chamber pressure affects the mean free path of ions and
the concentration of reactive species.

o Solution: Optimize the chamber pressure. The ideal pressure is a balance; too low a
pressure can reduce the concentration of etchant species, while too high a pressure can
lead to a decrease in ion energy and a less anisotropic etch.

o Surface Contamination or Passivation: A thin layer of native oxide or organic residue on the
W-Ti surface can inhibit the initiation of the etching process.

o Solution: Perform a pre-etch cleaning step. A brief in-situ plasma clean with a gas like Ar
can physically sputter away contaminants. For fluorine-based chemistries, a BClIs pre-
treatment can be effective in removing native oxides.

o Loading Effect: If multiple wafers or a large surface area of W-Ti is being etched
simultaneously, the reactive species can be consumed faster than they are generated,
leading to a decreased etch rate.

o Solution: Reduce the number of wafers per run or adjust the process parameters (e.g.,
increase gas flow and RF power) to compensate for the higher consumption of reactants.

Issue 2: Poor Selectivity

Q: | am experiencing poor etch selectivity between my W-Ti film and the underlying layer (e.g.,
SiO2) or the photoresist mask. What steps can | take to improve it?

A: Achieving high selectivity is crucial for accurately transferring the mask pattern without

damaging underlying structures.

» Inappropriate Etch Chemistry: The chosen etchant gas may have a high etch rate for both
the W-Ti and the other exposed materials.
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o Solution: Modify the gas chemistry. For improving selectivity to SiO2, adding a
fluorocarbon gas like CHFs to a fluorine-based plasma can promote the formation of a
protective polymer layer on the SiOz surface, reducing its etch rate.[1] When using
chlorine-based plasmas, adjusting the BCIs to Clz ratio can influence selectivity.

Excessive lon Bombardment (Low Selectivity to Underlying Layer): High RF power or low
pressure can lead to highly energetic ion bombardment that physically sputters the
underlying material, reducing selectivity.

o Solution: Reduce the RF power and/or increase the chamber pressure. This will lower the
ion energy, making the etch process more chemically driven and less physically driven,
which generally improves selectivity.

High Chemical Etch Rate of Mask (Low Selectivity to Photoresist): Certain plasma
chemistries, especially those with a high concentration of oxygen, can rapidly erode
photoresist masks.

o Solution: Reduce or eliminate Oz from the gas mixture if using a photoresist mask.
Alternatively, consider using a hard mask, such as silicon nitride or a metal layer, which
exhibits higher resistance to the etch chemistry. The addition of Nz to the etching
chemistry can form a polymer on the sidewalls, which can also help protect the
photoresist.

Issue 3: Residue Formation

Q: After the etching process, | observe residue on the wafer surface. What is the origin of this
residue and how can | remove it?

A: Post-etch residue is a common issue and can be composed of involatile etch byproducts,
redeposited material, or polymer films.

Involatile Etch Products: The reaction between the plasma and the W-Ti film can form
compounds with low volatility that are not easily removed from the surface. Titanium
fluorides, for instance, have a low vapor pressure.[3]

o Solution: Increase the substrate temperature to enhance the volatility of the etch
byproducts. Ensure adequate ion bombardment (by optimizing RF power and pressure) to
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assist in the removal of these products.

o Polymer Deposition: Some etch chemistries, particularly those containing fluorocarbons, are
designed to form a polymer layer to aid in sidewall passivation. However, excessive polymer

formation can leave a residue.

o Solution: Adjust the gas mixture to reduce the polymer deposition rate. For example, in a
CFa4/H2 plasma, reducing the Hz content will decrease polymer formation. An in-situ
oxygen plasma clean after the main etch step can often effectively remove fluorocarbon

polymer residues.

o Sputtered Mask or Chamber Material: Material from the mask or the chamber walls can be
sputtered and redeposited onto the wafer surface.

o Solution: Ensure the mask material is robust enough for the etch process. Regularly clean
the process chamber to remove accumulated deposits.

Post-Etch Cleaning: For stubborn residues, a post-etch wet cleaning process is often
necessary. A common approach involves using a solvent-based stripper followed by a
deionized water rinse. Formulated post-etch residue removers are also commercially available
and are designed to be effective against specific types of residues while being compatible with
the device materials.[4][5] A plasma treatment followed by a DI water rinse has also been

shown to be an effective cleaning process.[5]
Issue 4: Uncontrolled Sidewall Profile

Q: The sidewalls of my etched W-Ti features are not vertical (either tapered or undercut). How
can | achieve a more anisotropic etch?

A: The sidewall profile is controlled by the balance between the vertical (ion-assisted) and
lateral (chemical) etch rates.

« Isotropic Etching (Undercut): If the chemical etching component is too dominant, the film will
be etched laterally under the mask, resulting in an undercut profile. This is more common at
higher pressures and with highly reactive chemical etchants.
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o Solution: Decrease the chamber pressure and increase the RF power to enhance the
directionality of the ion bombardment. This will increase the vertical etch rate relative to
the lateral etch rate. Introducing a passivating gas, such as CHFs or N2, can form a
protective layer on the sidewalls, preventing lateral etching.

o Tapered Sidewalls: Tapered profiles can result from erosion of the mask during the etch
process or from the redeposition of sputtered material onto the sidewalls.

o Solution: Improve the mask selectivity as described in "Poor Selectivity." Optimizing the
balance of etching and deposition in the plasma can also help. For instance, in some
chemistries, a slight increase in the polymer-forming gas can help to build up the sidewalls
and achieve a more vertical profile.

Data Presentation

The following tables summarize the quantitative effects of key process parameters on the dry
etching of W-Ti and related materials. The data is compiled from various sources and should be
used as a general guideline, as results can vary depending on the specific etching system and
film properties.

Table 1: Effect of RF Power on Etch Rate

Etchant Gas Material RF Power (W) Etch R_ate Source
(nm/min)
SFe Si 50 ~150 2]
SFe Si 100 ~300 2]
SFe Si 150 ~450 [2]
BCls (AGaN 10 ~5 [6]
BCls (AhGaN 50 ~20 [6]
BCls (A)GaN 100 ~35 [6]

Note: Data for W-Ti is limited; Si and (Al)GaN are provided as illustrative examples of the
general trend of increasing etch rate with RF power.
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Table 2: Effect of Pressure on Etch Rate and Selectivity in Chlorine Plasma

Pressure Etch Rate Selectivity

Material ] o Source
(mTorr) (nm/min) (TiN/SiO2)

TiN 25 ~450 ~5 [7]

TiN 4 ~550 ~8 [7]

TiN 7 ~400 ~10 [7]

TiN 10 ~300 ~12 [7]

Note: Data for TiN is presented as a proxy for W-Ti due to similar chemistries. The trend shows
a complex relationship where etch rate can initially increase and then decrease with pressure,
while selectivity to SiO2 generally improves at higher pressures in this range.

Table 3: Etch Rates of Various Materials in Fluorine-Based Plasmas

Material Etchant Gas Etch Rate (A/min) Source
w SFs + He 1900 [8]
TilW SFes + He 2200 [8]
Si (single crystal) SFe + He 6400 [8]
SiO2 (thermal) SFe + He 2500 [8]
Photoresist (OCG

SFs + He 4200 [8]
820)
W CFs+ 02 2100 [8]
TilW CFa + O2 2600 [8]
Si (single crystal) CF4 + O2 7400 [8]
SiO2 (thermal) CFa + O2 6700 [8]
Photoresist (OCG

CFs+ 02 6800 [8]
820)
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Experimental Protocols

Protocol 1: Reactive lon Etching of W-Ti with a Fluorine/Chlorine Gas Mixture

This protocol is based on a process for etching a composite metal film that includes a TiwW
layer.

e Substrate Preparation:
o Start with a substrate with a deposited W-Ti film.

o Apply and pattern a suitable photoresist mask using standard photolithography
techniques.

» Etching Process:
o System: A reactive ion etching (RIE) system.
o Gas Chemistry for W-Ti and Ti layers:
s SFe: ~30 sccm
» BCls: ~20 sccm
= Cl2: ~20 sccm
= CFa4: ~30 sccm
» N2: ~10 sccm
o Process Parameters:
= Pressure: ~6 mTorr
= Temperature: ~55°C to 60°C

o Endpoint Detection: Monitor the plasma emission for changes in the intensity of specific
wavelengths corresponding to the etchant species or byproducts to determine the
completion of the etch.
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e Post-Etch Cleaning:

o Perform an in-situ oxygen plasma ash to remove the bulk of the photoresist and any
sidewall polymer.

o Follow with a wet solvent strip to remove any remaining residue.
o Rinse with deionized water and dry the substrate.

Visualizations

Diagram 1: Troubleshooting Workflow for Low W-Ti Etch Rate
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Caption: Troubleshooting logic for low W-Ti etch rate.
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Diagram 2: Decision Pathway for Improving Etch Selectivity
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Caption: Decision-making for improving etch selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Support Center: Dry Etching of Tungsten-
Titanium (W-Ti) Films]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601823#challenges-in-dry-etching-of-tungsten-
titanium-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

